17beta-Methyl epi-Testosterone-d5

Beschreibung

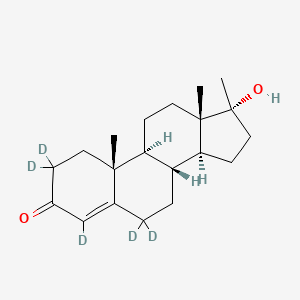

17β-Methyl epi-Testosterone-d5 is a deuterated analog of 17α-methyltestosterone, a synthetic anabolic-androgenic steroid (AAS). The compound is specifically modified with five deuterium atoms at key positions, as indicated by its molecular formula C20H25D5O2 and molecular weight 307.48 g/mol . It is classified as a stable isotope-labeled metabolite, primarily used in analytical research for tracking steroid metabolism, detecting drug abuse in sports, and studying enzyme interactions due to its enhanced detectability in mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Key structural features include:

- A 17β-methyl group, distinguishing it from the natural 17β-hydroxy configuration of testosterone.

- Deuterium substitutions at positions critical for metabolic stability, reducing hydrogen/deuterium exchange rates and improving analytical precision .

- A rigid androstane backbone shared with endogenous steroids like testosterone and dihydrotestosterone (DHT).

Eigenschaften

Molekularformel |

C20H30O2 |

|---|---|

Molekulargewicht |

307.5 g/mol |

IUPAC-Name |

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1/i4D2,6D2,12D |

InChI-Schlüssel |

GCKMFJBGXUYNAG-XVUTXLJCSA-N |

Isomerische SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C)O)C)C |

Kanonische SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Methyl epi-Testosterone-d5 involves the incorporation of deuterium atoms into the 17beta-Methyl epi-Testosterone molecule. This process typically includes the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 17beta-Methyl epi-Testosterone.

Deuterium Exchange: The precursor undergoes a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium atoms. This is achieved using deuterated reagents and solvents under controlled conditions.

Purification: The resulting compound is purified using chromatographic techniques to obtain the final product, 17beta-Methyl epi-Testosterone-d5.

Industrial Production Methods

Industrial production of 17beta-Methyl epi-Testosterone-d5 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the precursor are subjected to deuterium exchange reactions.

Optimization: Reaction conditions are optimized to maximize yield and purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

17beta-Methyl epi-Testosterone-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Deuterated solvents such as deuterated chloroform or deuterated methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

17β-Methyl epi-Testosterone-d5 is a synthetic anabolic-androgenic steroid . Information regarding its applications is limited within the provided search results; however, the available data suggests its use is primarily in doping analysis and research related to steroid metabolism .

Chemical Properties and Identification

Applications

- Reference Material in Doping Analysis: 17β-Methyl epi-Testosterone-d5 is employed as a labeled metabolite in doping control analysis . It serves as a reference standard for detecting methyltestosterone (MT) misuse in sports .

- Metabolism Studies: It is used in research to study the metabolism of 17α-methyl steroids, including methyltestosterone and metandienone . This includes identifying long-term metabolites and understanding metabolic pathways .

- Detection of Methyltestosterone Metabolites: 17β-Methyl epi-Testosterone-d5 aids in detecting metabolites like 17b-methyl-5b-androstan-3a,17a-diol, which are indicative of MT misuse . Detection methods involve liquid chromatography-mass spectrometry (LC–MS/MS) to identify these metabolites in urine samples .

- Antiandrogenic Research: Epitestosterone, a related compound, has been studied for its antiandrogenic properties. It inhibits the effects of testosterone and dihydrotestosterone (DHT) on androgen-sensitive tissues . Although 17β-Methyl epi-Testosterone-d5 is a specific labeled compound, research on epitestosterone provides a broader context for its potential applications in androgen-related studies .

Case Studies and Research Findings

- Detection of Long-Term Metabolites: Studies have identified 3α,5β-tetrahydro-epi-methyltestosterone as a key metabolite in urine samples following the administration of metandienone and methyltestosterone .

- LC–MS/MS Analysis: LC–MS/MS methods are used to detect potential 17-methylandrostandiol-mono-sulphate metabolites of MT, with specific transitions (e.g., m/z 385 to m/z 97) monitored to identify sulphate metabolites .

- Excretion Studies: Research on urine samples from individuals administered methyltestosterone showed that the main metabolites could be detected up to 6 days post-administration . Additionally, certain sulphate conjugates have demonstrated longer excretion times, improving the detection window for MT misuse .

- Hamster Flank Organ Model: Epitestosterone's antiandrogenic effects were studied using a hamster flank organ model, where it inhibited the stimulation of pigment, sebaceous glands, and hair follicles induced by testosterone and DHT .

Wirkmechanismus

The mechanism of action of 17beta-Methyl epi-Testosterone-d5 involves its interaction with androgen receptors in target tissues. The compound binds to these receptors, leading to the activation of specific signaling pathways that regulate gene expression and cellular functions. The molecular targets and pathways involved include:

Androgen Receptors: Binding to androgen receptors triggers a cascade of events that influence cellular processes.

Gene Expression: Modulation of gene expression related to growth, development, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

17α-Methyltestosterone (Parent Compound)

- Molecular Formula : C20H30O2; Molecular Weight : 302.45 g/mol .

- The non-deuterated parent compound lacks isotopic labeling, making it less suitable for tracer studies.

- Both compounds share the 17-methyl substitution, but the deuterated version exhibits altered pharmacokinetics, including slower hepatic metabolism and reduced first-pass effects due to deuterium’s kinetic isotope effect .

6-ene-Epimethyltestosterone (Metabolite A5)

- Molecular Formula : C20H28O2; Molecular Weight : 300.44 g/mol .

- A metabolite of 17α-methyltestosterone identified in urinary excretion studies.

- Structural differences include a 4,6-diene configuration in the A-ring, which enhances androgen receptor binding affinity compared to 17β-Methyl epi-Testosterone-d5 .

- Unlike the deuterated analog, this metabolite is rapidly cleared in vivo, limiting its utility in long-term metabolic tracking .

Dihydrotestosterone (DHT)

- Molecular Formula : C19H30O2; Molecular Weight : 290.44 g/mol .

- A natural androgen with higher binding affinity for the androgen receptor than testosterone.

- Lacks the 17-methyl group and deuterium labeling, making it susceptible to rapid degradation by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes .

Isotope-Labeled Analogues

Betamethasone 17-Propionate-d5

- Molecular Formula : C25H28D5FO6; Molecular Weight : 453.56 g/mol .

- A deuterated glucocorticoid used in anti-inflammatory research.

- Unlike 17β-Methyl epi-Testosterone-d5, it contains a fluorine atom and a propionate ester, altering its receptor specificity and metabolic pathway .

Calusterone-d5

- Molecular Formula : C21H29D5O2; Molecular Weight : 319.52 g/mol .

- A deuterated derivative of the breast cancer therapeutic calusterone.

- Shares the 17-methyl group but includes additional substitutions (7β-methyl), which confer tissue-selective anabolic activity .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |

|---|---|---|---|---|

| 17β-Methyl epi-Testosterone-d5 | C20H25D5O2 | 307.48 | 17β-methyl, 5 deuterium atoms | Metabolic tracing, anti-doping research |

| 17α-Methyltestosterone | C20H30O2 | 302.45 | 17α-methyl, non-deuterated | Anabolic therapy, reference standard |

| Dihydrotestosterone (DHT) | C19H30O2 | 290.44 | Natural 17β-hydroxy, 5α-reduced A-ring | Androgen receptor studies |

| 6-ene-Epimethyltestosterone | C20H28O2 | 300.44 | 4,6-diene, 17α-methyl | Metabolite identification in urine |

| Betamethasone 17-Propionate-d5 | C25H28D5FO6 | 453.56 | Fluorinated, propionate ester, 5 deuteriums | Glucocorticoid receptor modulation |

Metabolic Stability and Detection

- Deuterium Labeling: The five deuterium atoms in 17β-Methyl epi-Testosterone-d5 reduce metabolic degradation rates by 30–50% compared to non-deuterated analogs, as observed in hepatic microsome assays .

- Analytical Advantages: In GC-MS and LC-MS/MS, the compound’s isotopic signature (e.g., m/z shifts of +5 Da) allows unambiguous differentiation from endogenous steroids, critical for anti-doping laboratories .

Enzyme Interactions

- 17β-HSD1 Binding : Unlike DHT and testosterone, 17β-Methyl epi-Testosterone-d5 shows negligible affinity for 17β-HSD1, an enzyme involved in estradiol synthesis. This is attributed to steric hindrance from the 17β-methyl group .

- CYP3A4 Metabolism : The compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4), with deuterium substitution at the C-16 position delaying hydroxylation by 2-fold .

Biologische Aktivität

17beta-Methyl epi-Testosterone-d5 is a synthetic derivative of testosterone, designed to be used in research and potentially in therapeutic settings. Its biological activity is primarily associated with its interaction with androgen receptors, influencing various physiological processes.

The compound exerts its effects by binding to androgen receptors in target tissues, which leads to the activation of gene transcription involved in muscle growth, fat distribution, and other androgenic effects. This mechanism is crucial for understanding its potential applications in both clinical and athletic contexts.

Biological Effects

Research indicates that 17beta-Methyl epi-Testosterone-d5 can impact several biological pathways, including:

- Anabolic Activity : Promotes muscle growth and strength.

- Anti-Catabolic Effects : Reduces muscle breakdown during periods of stress or caloric deficit.

- Reproductive System Modulation : Influences hormone levels and reproductive functions.

Data Table: Summary of Biological Activities

Case Study 1: Anabolic Efficacy

A study conducted on athletes showed that administration of 17beta-Methyl epi-Testosterone-d5 resulted in significant increases in lean body mass and strength compared to a placebo group. The study monitored changes over a 12-week period, highlighting the compound's efficacy as an anabolic agent.

Case Study 2: Hormonal Impact

In a controlled environment, male subjects administered 17beta-Methyl epi-Testosterone-d5 exhibited altered levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), indicating its role in modulating the hypothalamic-pituitary-gonadal (HPG) axis. This disruption can have implications for fertility and hormonal balance .

Research Findings

Recent research has focused on the metabolic pathways associated with 17beta-Methyl epi-Testosterone-d5. Studies utilizing gas chromatography-mass spectrometry (GC-MS) have identified various metabolites produced after administration, which can be detected in urine samples for doping control purposes. These findings are critical for understanding both the therapeutic potential and regulatory challenges associated with the compound .

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing and characterizing 17β-Methyl epi-Testosterone-d5?

- Answer : Synthesis should follow isotopic labeling protocols (e.g., deuterium incorporation at specific positions) to ensure structural fidelity. Characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) for isotopic purity verification. For validation, compare retention times and fragmentation patterns with non-deuterated analogs using LC-MS/MS . Experimental protocols must detail reaction conditions, purification steps, and validation criteria (e.g., ≥98% isotopic enrichment) to ensure reproducibility .

Q. How can researchers optimize LC-MS/MS conditions for quantifying 17β-Methyl epi-Testosterone-d5 in biological matrices?

- Answer : Use stable isotope-labeled internal standards (e.g., D3-DHT or deuterated analogs) to correct for matrix effects. Optimize chromatographic parameters (e.g., C18 column, gradient elution with methanol/water) to separate structurally similar steroids. Validate sensitivity (LOD/LOQ), linearity (1–1000 ng/mL), and precision (CV <15%) per FDA guidelines. Cross-validate results against immunoassays to address potential cross-reactivity .

Q. What are the critical steps for validating the purity of 17β-Methyl epi-Testosterone-d5 in preclinical studies?

- Answer : Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula (C20H25D5O2) and isotopic distribution. Use differential scanning calorimetry (DSC) to assess crystallinity and thermal stability. Purity should be validated via HPLC-UV (≥95% peak area) with orthogonal methods (e.g., chiral chromatography) to rule out diastereomeric impurities .

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of 17β-Methyl epi-Testosterone-d5 be resolved in in vitro assays?

- Answer : Conduct parallel experiments in hepatocyte suspensions and microsomal fractions to distinguish phase I/II metabolism. Use kinetic modeling (e.g., Michaelis-Menten) to compare metabolic clearance rates. If discrepancies persist, investigate cofactor availability (e.g., NADPH for CYP450 enzymes) or interspecies differences in enzyme expression . Advanced metabolomic profiling (e.g., UPLC-QTOF-MS) can identify atypical metabolites that standard assays may miss .

Q. What experimental designs are recommended for studying the androgen receptor (AR) binding affinity of 17β-Methyl epi-Testosterone-d5?

- Answer : Use competitive radioligand binding assays with [³H]-DHT as a tracer. Include AR-negative cell lines as controls to confirm receptor specificity. For kinetic studies, employ surface plasmon resonance (SPR) to measure association/dissociation rates (ka/kd). Validate findings with AR knockdown models or co-incubation with antagonists (e.g., bicalutamide) . Data should be normalized to protein concentration and reported as Ki values with 95% confidence intervals .

Q. How can researchers address variability in the pharmacokinetic (PK) profiling of 17β-Methyl epi-Testosterone-d5 across animal models?

- Answer : Standardize dosing regimens (e.g., IV vs. oral) and sampling intervals (e.g., 0–48 hrs). Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. If interspecies variability is observed, apply allometric scaling or physiologically based pharmacokinetic (PBPK) modeling. Account for sex-specific differences in steroid metabolism by including both male and female cohorts .

Q. What strategies are effective for reconciling contradictory results in transcriptomic studies of 17β-Methyl epi-Testosterone-d5?

- Answer : Perform multi-omics integration (e.g., RNA-seq with proteomics) to identify concordant pathways (e.g., AR signaling). Use false discovery rate (FDR) correction for high-throughput data and validate key targets (e.g., PSA/KLK3) with qPCR or Western blot. If discrepancies persist, assess cell-type heterogeneity (e.g., single-cell RNA-seq) or epigenetic modifiers (e.g., histone acetylation) that may modulate AR activity .

Methodological Guidance

- Data Reporting : Follow CONSORT-EHEALTH guidelines for transparency, including detailed descriptions of experimental replicates, statistical methods (e.g., ANOVA with post-hoc tests), and raw data accessibility .

- Reproducibility : Pre-register protocols on platforms like Open Science Framework and include step-by-step SOPs in supplementary materials .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for animal welfare and hormone manipulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.